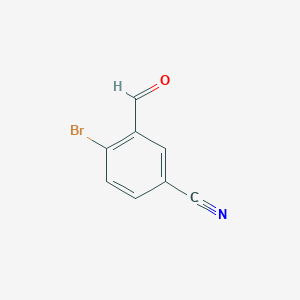

4-Bromo-3-formylbenzonitrile

Descripción

Molecular Structure and Chemical Classification

With the molecular formula C₈H₄BrNO, 4-Bromo-3-formylbenzonitrile has a molecular weight of approximately 210.03 g/mol . chemscene.com It is classified as a substituted benzonitrile (B105546), a derivative of a benzene (B151609) ring.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 89003-95-2 |

| Molecular Formula | C₈H₄BrNO |

| Molecular Weight | 210.03 g/mol |

| Melting Point | 149-151 °C |

| Boiling Point | 254 °C |

| Density | 1.659 g/cm³ |

| SMILES | N#CC1=CC=C(C(C=O)=C1)Br |

| InChI Key | BFXZVSRDZFPABM-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers and databases. chemscene.comechemi.comechemi.com

The core of this compound is a benzene ring, an aromatic hydrocarbon. This ring is trisubstituted with three distinct functional groups that dictate its chemical reactivity:

Nitrile Group (-C≡N): This electron-withdrawing group is a key feature of the benzonitrile class.

Bromo Group (-Br): A halogen atom that serves as an excellent leaving group in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions.

Formyl Group (-CHO): Also known as an aldehyde group, it is electrophilic and can undergo nucleophilic addition reactions.

The specific arrangement of these groups on the benzene ring—a cyano group at position 1, a formyl group at position 3, and a bromo group at position 4—creates a unique electronic environment that allows for selective chemical transformations.

The placement of substituents on the benzene ring leads to various isomers, each with distinct properties and reactivity. For instance, changing the positions of the bromo and formyl groups relative to the nitrile group results in different isomers of bromo-formylbenzonitrile. One such isomer is 3-Bromo-4-formylbenzonitrile. bldpharm.comnih.gov The study of these isomers is crucial for understanding structure-activity relationships. osti.gov The reactivity and stability of substituted benzonitriles can be significantly influenced by the electronic effects (electron-donating or electron-withdrawing) and steric hindrance of the substituent groups. osti.gov

Interactive Table: Comparison of this compound and an Isomer

| Compound | IUPAC Name | CAS Number | Key Structural Difference |

| Target Compound | This compound | 89003-95-2 | Bromo at C4, Formyl at C3 |

| Isomer | 3-Bromo-4-formylbenzonitrile | 89891-69-0 | Bromo at C3, Formyl at C4 |

Data sourced from PubChem and other chemical databases. bldpharm.comnih.gov

Significance in Organic Synthesis and Medicinal Chemistry

The trifunctional nature of this compound makes it a highly valuable compound in the synthesis of more complex molecules.

Chemists utilize this compound as a key intermediate in a variety of organic reactions. The bromo substituent facilitates cross-coupling reactions like the Suzuki and Sonogashira reactions, which are fundamental for creating carbon-carbon bonds to form biaryl compounds. The aldehyde and nitrile groups can be selectively reduced or oxidized. For example, the formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using sodium borohydride (B1222165), or oxidized to a carboxylic acid group (-COOH). chemicalbook.com The nitrile group can be reduced to an amine. This versatility allows for the construction of diverse molecular scaffolds.

The molecular framework of this compound is a building block for various biologically active compounds. Its derivatives are found in molecules designed for pharmaceutical applications, including potential antimicrobial and anticancer agents. In the agrochemical sector, related substituted benzonitriles are used as intermediates for creating new pesticides and herbicides. lookchem.comlookchem.com The strategic incorporation of its structural motifs can lead to compounds with enhanced efficacy and targeted action. lookchem.com

Historical Context and Evolution of Research

Research on substituted benzonitriles has a long history, with early studies focusing on their synthesis and basic reactivity. The first experimental microwave spectrum of the parent molecule, benzonitrile, was reported in 1954. frontiersin.org Over the decades, advancements in synthetic methodologies, such as organometallic chemistry and catalytic processes, have significantly expanded the utility of derivatives like this compound. acs.orgresearchgate.net More recent research has focused on leveraging its unique functionality for creating complex, high-value molecules for applications in materials science and medicinal chemistry. acs.org The development of one-pot synthesis methods has also made its large-scale production more efficient.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXZVSRDZFPABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626636 | |

| Record name | 4-Bromo-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89003-95-2 | |

| Record name | 4-Bromo-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 4 Bromo 3 Formylbenzonitrile

De Novo Synthesis Routes

De novo synthesis provides a versatile, albeit often multi-step, approach to 4-Bromo-3-formylbenzonitrile, starting from more basic aromatic compounds. The strategy hinges on the careful orchestration of halogenation, formylation, and nitrile introduction reactions, with the order of these steps being crucial to achieving the desired substitution pattern due to the directing effects of the functional groups.

One plausible de novo pathway involves the installation of the bromo and formyl groups onto a benzonitrile (B105546) scaffold. The nitrile group is a meta-director in electrophilic aromatic substitution. Therefore, starting with benzonitrile, a Friedel-Crafts formylation or a related reaction would direct the aldehyde group to the meta position. Subsequent bromination would then be directed by both the nitrile and the newly introduced formyl group.

Alternatively, starting with a different precursor could alter the synthetic sequence. For instance, beginning with a compound where a directing group facilitates the desired ortho-, para- substitution pattern for the bromine and formyl groups, followed by the introduction or conversion to the nitrile, represents another strategic approach. Formylation of substituted benzonitriles is a known method for producing cyanobenzaldehydes researchgate.net.

The introduction of the nitrile group is a fundamental transformation in organic synthesis and can be achieved through several established methods. ebsco.com One of the most common is the Sandmeyer reaction, where an amino group on the aromatic ring is converted into a diazonium salt, which is then displaced by a cyanide nucleophile, often sourced from copper(I) cyanide. chemicalbook.com This method would be suitable if a precursor such as 3-amino-4-bromobenzaldehyde (B112528) is available.

Another widely used method is the nucleophilic substitution of a halogen with a cyanide salt, particularly effective for aryl halides when catalyzed by a transition metal like palladium or nickel. libretexts.org The dehydration of a primary amide (R-CONH₂) using reagents like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂) also yields a nitrile. libretexts.orgchemguide.co.uk Furthermore, the conversion of aldehydes to nitriles can be accomplished, for example, by reacting the aldehyde with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated to the nitrile. rsc.org

Synthesis from Precursors and Intermediates

A more direct and often higher-yielding approach to synthesizing this compound involves the functional group manipulation of a closely related precursor. The oxidation of the benzylic alcohol, 4-Bromo-3-(hydroxymethyl)benzonitrile (B1373430), is a primary example of this strategy. chemicalbook.com

The conversion of the primary alcohol group in 4-Bromo-3-(hydroxymethyl)benzonitrile to an aldehyde is a selective oxidation reaction. The challenge lies in preventing over-oxidation to the corresponding carboxylic acid while achieving a high yield of the desired aldehyde. A variety of oxidizing agents can be employed for this transformation, with reaction conditions tailored to maximize selectivity. organic-chemistry.orgorganic-chemistry.org

Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is a powerful and inexpensive oxidizing agent. However, its high reactivity often leads to the over-oxidation of primary alcohols and aldehydes to carboxylic acids. To achieve selectivity for the aldehyde, reaction conditions must be carefully controlled. This can include using milder conditions, such as buffered pH, low temperatures, or performing the reaction in a biphasic system with a phase-transfer catalyst. Adsorbing KMnO₄ onto a solid support like silica (B1680970) or alumina (B75360) can also moderate its reactivity and improve selectivity for the aldehyde.

Chromium Trioxide (CrO₃): Chromium(VI)-based reagents are widely used for the oxidation of alcohols to aldehydes. Chromium trioxide itself, or in formulations like the Jones reagent (CrO₃/H₂SO₄/acetone), can be effective. However, like KMnO₄, these conditions can sometimes lead to over-oxidation. chemicalforums.com More selective and milder chromium-based reagents are often preferred. Reagents such as Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) are commonly used in organic solvents like dichloromethane (B109758) (CH₂Cl₂) to cleanly convert primary alcohols to aldehydes with minimal formation of the carboxylic acid byproduct. Another highly efficient method involves the catalytic use of CrO₃ with a co-oxidant like periodic acid (H₅IO₆), which can provide excellent yields of aldehydes from benzylic alcohols at low temperatures. organic-chemistry.org

The following table summarizes representative conditions for the oxidation of various substituted benzyl (B1604629) alcohols to their corresponding aldehydes, illustrating the typical reagents and solvents employed in such transformations.

| Starting Alcohol | Reagent(s) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Benzyl Alcohol | Pd/AlO(OH), KOH, O₂ | Solvent-free | Ultrasonic | 99 |

| 4-Nitrobenzyl Alcohol | Pd/AlO(OH), KOH, O₂ | Solvent-free | Ultrasonic | >99 |

| Benzyl Alcohol | CrO₃, H₅IO₆ | Acetonitrile | -78 °C | High |

| Various Benzyl Alcohols | Eosin Y, O₂, Blue LED | - | Room Temp | 68-93 |

| Benzyl Alcohol | Thioxanthen-9-one, Air | DMSO | Sunlight | 48 |

Optimizing the yield of this compound from the oxidation reaction requires a systematic approach to several experimental variables. researchgate.net Key factors include the choice of oxidant, reaction temperature, solvent, and reaction time. researchgate.net

Choice of Oxidant: Milder, more selective oxidizing agents like PCC, PDC, or catalytic systems (e.g., TEMPO-based oxidations) are often chosen to maximize the yield of the aldehyde and minimize carboxylic acid formation. organic-chemistry.org

Temperature: Low temperatures are generally favored to enhance selectivity. Many selective oxidation reactions, such as those using CrO₃/H₅IO₆, are performed at temperatures as low as -78 °C. organic-chemistry.org

Solvent: The choice of solvent can influence reagent solubility and reactivity. Aprotic solvents like dichloromethane, acetonitrile, or toluene (B28343) are common for these types of oxidations. researchgate.net

Reaction Time: Careful monitoring of the reaction's progress, typically by thin-layer chromatography (TLC) or gas chromatography (GC), is essential. Stopping the reaction once the starting alcohol is consumed prevents both incomplete conversion and subsequent over-oxidation of the product aldehyde. nih.gov

Purity of the final product is intrinsically linked to the selectivity of the reaction. nih.gov A highly selective reaction minimizes the formation of byproducts, particularly the corresponding carboxylic acid, which can be difficult to separate from the desired aldehyde due to similar polarities. Post-reaction workup and purification are critical. This typically involves quenching the oxidant, extracting the product into an organic solvent, washing to remove impurities, and finally, purification by methods such as column chromatography or recrystallization to obtain this compound of high purity.

Transformation from Halogenated Benzonitrile Derivatives

A primary route to this compound involves the transformation of other halogenated benzonitrile precursors. A common starting material is 4-bromo-3-methylbenzonitrile (B1271910). The synthesis hinges on the selective modification of the methyl group while the bromo and nitrile functionalities remain intact. The initial step is typically a radical bromination of the methyl group. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). chemicalbook.com This reaction converts the methyl group into a dibromomethyl group, yielding the intermediate 4-bromo-3-(dibromomethyl)benzonitrile (B3031137).

Multi-step Reaction Sequences

The synthesis of this compound is inherently a multi-step process when starting from precursors like 4-bromo-3-methylbenzonitrile. chemicalbook.com This sequence involves at least two distinct chemical transformations. The first is the aforementioned radical bromination of the methyl group. The second crucial step is the hydrolysis of the resulting 4-bromo-3-(dibromomethyl)benzonitrile intermediate. This conversion of the dibromomethyl group into a formyl (aldehyde) group can be accomplished using various reagents. One documented method involves heating the intermediate with silver nitrate (B79036) in aqueous ethanol. echemi.com Alternative conditions employ a mixture of sodium acetate (B1210297) and calcium carbonate in water, followed by reflux. echemi.com This two-step approach provides a reliable pathway to the target molecule. medium.com

Table 1: Two-Step Synthesis from 4-bromo-3-methylbenzonitrile

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Bromination | 4-bromo-3-methylbenzonitrile | N-bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN), Carbon tetrachloride | 4-bromo-3-(dibromomethyl)benzonitrile |

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods that can be applied to the synthesis of complex molecules like this compound. These approaches focus on improving efficiency, selectivity, and scalability.

The presence of a bromine atom on the aromatic ring makes this compound and its precursors valuable substrates for palladium-catalyzed cross-coupling reactions. ossila.com While often used to further functionalize the molecule, these catalytic methods can also be envisioned in its synthesis. For instance, a suitably substituted aromatic compound could undergo palladium-catalyzed formylation or cyanation. More commonly, a precursor like 4-bromo-3-methylbenzonitrile can participate in reactions such as Stille or Suzuki couplings. ossila.com The development of palladium catalysts allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, offering pathways to a diverse range of benzonitrile derivatives. nih.govnih.govresearchgate.net

Microreactor or continuous flow technology represents a significant advancement in chemical synthesis, offering enhanced control over reaction parameters. anton-paar.comstevens.edu These systems utilize small, well-defined channels which provide superior heat and mass transfer compared to traditional batch reactors. anton-paar.com This precise control is particularly advantageous for highly exothermic or rapid reactions, such as brominations and oxidations, which are often involved in the synthesis of this compound. The implementation of microreactors can lead to improved yields, higher purity, and enhanced safety. stevens.edu Furthermore, scaling up production is achieved by operating the reactor for longer durations or by using multiple reactors in parallel, a concept known as "scaling out". anton-paar.com This technology allows for the seamless integration of multiple synthetic steps into a single continuous sequence, significantly streamlining the manufacturing process. syrris.jp

The synthesis and subsequent reactions of this compound are exercises in chemo- and regioselectivity. The molecule possesses three distinct functional groups—bromo, formyl, and nitrile—each with its own reactivity profile. A successful synthesis requires reagents and conditions that selectively target one group without affecting the others. For example, the bromination of the methyl group on 4-bromo-3-methylbenzonitrile must proceed without reacting with the aromatic ring, which is an example of regioselectivity.

Similarly, when using this compound as a building block, chemoselectivity is paramount. It is possible to selectively hydrate (B1144303) the nitrile group to an amide while leaving the formyl group untouched by using specific catalysts like tetrabutylammonium (B224687) hydroxide (B78521). rsc.org Conversely, the formyl group can be reduced to an alcohol without affecting the nitrile or bromo groups. This selective reactivity is crucial for constructing complex molecules from polyfunctionalized intermediates. aablocks.com

Reaction Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges. Reaction optimization is critical to ensure economic viability, safety, and sustainability. For the synthesis of related compounds, it has been noted that some laboratory-scale procedures are not suitable for upscaling to the multi-ton level. google.com For instance, while NBS is a convenient brominating agent in the lab, industrial-scale processes might favor the use of liquid bromine under photochemical irradiation for cost and process-flow reasons. google.com

Optimization involves systematically adjusting parameters such as temperature, pressure, reaction time, catalyst loading, and solvent choice to maximize yield and minimize impurities. Scale-up also requires careful consideration of heat management, as larger reaction volumes can lead to dangerous thermal runaways if not properly controlled. Here, modern techniques like microreactor synthesis offer a significant advantage, as they mitigate many of the heat and mass transfer limitations inherent in large batch reactors, providing a more direct and safer route to scale-up. stevens.edu

Iii. Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Reactions of the Formyl Group

The formyl group, an aldehyde, is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

4-Bromo-3-formylbenzonitrile is expected to undergo various carbonyl condensation reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. In this reaction, this compound would react with a phosphorus ylide (Wittig reagent). The ylide, a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the formation of a four-membered ring intermediate called an oxaphosphetane, which then collapses to yield an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the reaction is dependent on the nature of the ylide used.

Aldol (B89426) and Claisen-Schmidt Condensations: In the presence of a base, this compound can participate in crossed aldol or Claisen-Schmidt condensations with ketones or other aldehydes that possess α-hydrogens. The base abstracts an α-hydrogen from the ketone or aldehyde to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of this compound. The resulting β-hydroxy carbonyl compound can then undergo dehydration to yield an α,β-unsaturated carbonyl compound.

Henry Reaction: The Henry reaction, or nitroaldol reaction, involves the base-catalyzed reaction between an aldehyde and a nitroalkane. It is anticipated that this compound would react with a nitroalkane, such as nitromethane, in the presence of a base to form a β-nitro alcohol. This product can be further dehydrated to a nitroalkene or reduced to a β-amino alcohol.

Perkin Reaction: The Perkin reaction is an organic reaction that yields an α,β-unsaturated aromatic acid. It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the sodium or potassium salt of the acid. This compound, upon reaction with an acid anhydride like acetic anhydride and its corresponding salt (e.g., sodium acetate), would be expected to produce 4-bromo-3-cyanocinnamic acid.

Table 1: Expected Products of Carbonyl Condensation Reactions

| Reaction Name | Reagent(s) | Expected Product Structure | Expected Product Name |

|---|---|---|---|

| Wittig Reaction | Ph₃P=CH₂ |  |

4-Bromo-3-vinylbenzonitrile |

| Claisen-Schmidt Condensation | Acetone, NaOH |  |

4-(4-Bromo-3-cyanophenyl)but-3-en-2-one |

| Henry Reaction | Nitromethane, Base |  |

4-Bromo-3-(2-nitrovinyl)benzonitrile |

| Perkin Reaction | Acetic anhydride, Sodium acetate (B1210297) |  |

3-(4-Bromo-3-cyanophenyl)acrylic acid |

The formyl group of this compound can be readily reduced to a primary alcohol (hydroxymethyl group) or completely reduced to a methyl group.

The reduction of this compound to 4-bromo-3-(hydroxymethyl)benzonitrile (B1373430) has been successfully achieved using sodium borohydride (B1222165) (NaBH₄) in methanol. adichemistry.com This is a common and mild method for the reduction of aldehydes to primary alcohols.

For the complete reduction of the formyl group to a methyl group, more vigorous reduction methods are required.

Wolff-Kishner Reduction: This reaction involves the conversion of a carbonyl group to a methylene (B1212753) group using hydrazine (B178648) (N₂H₄) and a strong base, typically potassium hydroxide (B78521) (KOH), at high temperatures. The reaction proceeds through the formation of a hydrazone intermediate.

Clemmensen Reduction: The Clemmensen reduction achieves the same transformation using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. This method is suitable for substrates that are stable in strongly acidic conditions.

Table 2: Reduction Products of the Formyl Group

| Reaction Name | Reagent(s) | Product Structure | Product Name |

|---|---|---|---|

| Sodium Borohydride Reduction | NaBH₄, Methanol |  |

4-Bromo-3-(hydroxymethyl)benzonitrile |

| Wolff-Kishner Reduction | N₂H₄, KOH |  |

4-Bromo-3-methylbenzonitrile (B1271910) |

| Clemmensen Reduction | Zn(Hg), HCl |  |

4-Bromo-3-methylbenzonitrile |

The aldehyde functional group in this compound can be oxidized to a carboxylic acid.

Common oxidizing agents for this transformation include:

Potassium Permanganate (B83412) (KMnO₄): Oxidation with potassium permanganate under acidic or basic conditions will convert the formyl group to a carboxyl group, yielding 2-bromo-5-cyanobenzoic acid.

Jones Reagent (CrO₃ in aqueous sulfuric acid and acetone): This is a strong oxidizing agent that readily converts primary alcohols and aldehydes to carboxylic acids.

Table 3: Oxidation Product of the Formyl Group

| Oxidizing Agent | Product Structure | Product Name |

|---|---|---|

| KMnO₄ or Jones Reagent |  |

2-Bromo-5-cyanobenzoic acid |

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, primarily through nucleophilic additions to the electrophilic carbon atom of the C≡N triple bond.

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions. The hydrolysis typically proceeds in two stages, first forming an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, leading to the formation of an amide, 4-bromo-3-formylbenzamide. Further heating in aqueous acid will hydrolyze the amide to 4-bromo-3-formylbenzoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the nitrile carbon. Subsequent protonation yields the amide. Further reaction with the base leads to the carboxylate salt, which upon acidification, gives the carboxylic acid.

Addition of Organometallic Reagents: Grignard reagents and organolithium reagents are potent nucleophiles that can add to the nitrile group. The initial addition forms an imine anion, which upon acidic workup, is hydrolyzed to a ketone. For example, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a ketone after hydrolysis. It is important to note that these strong nucleophiles can also react with the aldehyde group. Therefore, protection of the aldehyde may be necessary for selective reaction at the nitrile.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides. This reaction is a powerful tool for the synthesis of five-membered heterocyclic compounds. For instance, the reaction of this compound with an azide (B81097) would lead to the formation of a tetrazole derivative.

Table 4: Reaction Products of the Nitrile Group

| Reaction Type | Reagent(s) | Expected Product Structure | Expected Product Name |

|---|---|---|---|

| Acid Hydrolysis (partial) | H₃O⁺, H₂O |  |

4-Bromo-3-formylbenzamide |

| Acid/Base Hydrolysis (complete) | H₃O⁺/OH⁻, H₂O, heat |  |

4-Bromo-3-formylbenzoic acid |

| Grignard Reaction | 1. CH₃MgBr 2. H₃O⁺ |  |

1-(4-Bromo-3-formylphenyl)ethan-1-one |

| [3+2] Cycloaddition | NaN₃ |  |

5-(4-Bromo-3-formylphenyl)-1H-tetrazole |

Reactivity of the Bromine Substituent

The carbon-bromine bond is the most reactive site for substitution reactions on the aromatic ring, primarily serving as a handle for forming new carbon-carbon or carbon-heteroatom bonds.

While transition-metal-catalyzed reactions are more common, the displacement of the bromine atom via a nucleophilic aromatic substitution (SNAr) mechanism is plausible. The presence of the strongly electron-withdrawing formyl and cyano groups, positioned ortho and para to the carbon atom bearing the bromine, activates the ring towards nucleophilic attack. These groups stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step of the SNAr reaction. Although specific, non-catalyzed examples for this compound are not extensively detailed in readily available literature, the potential for such reactions exists with strong nucleophiles. For instance, synthetic schemes have noted that an aromatic nucleophilic substitution reaction can be a method for bonding with heteroaryl rings like pyrazole (B372694) in related structures epo.org.

The bromine substituent is an ideal functional group for participating in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the construction of biaryl compounds and other complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most frequently employed reactions involving this compound. In this reaction, the aryl bromide is coupled with an organoboron reagent, typically a boronic acid or a boronic ester (such as a pinacol (B44631) boronate), in the presence of a palladium catalyst and a base. This method is widely used to introduce new aryl or heteroaryl substituents at the 4-position of the benzonitrile (B105546) ring. For example, it has been used as a key step in the synthesis of biphenyl (B1667301) sulfonamides, which act as dual angiotensin and endothelin receptor antagonists newdrugapprovals.org. In some synthetic routes, the aldehyde group may be protected as an acetal (B89532) before the coupling reaction to prevent side reactions google.com.

Stille Coupling

Similar to the Suzuki-Miyaura reaction, the Stille coupling involves a palladium catalyst but utilizes an organostannane (organotin) reagent as the coupling partner. This reaction offers an alternative pathway for forming carbon-carbon bonds and is noted as a potential synthetic route for derivatives of this compound in the synthesis of c-MYC mRNA translation modulators ambeed.com.

Below is a table summarizing representative cross-coupling reactions involving this compound.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid or ester | Pd(PPh₃)₄, PdCl₂(dppf) with a base (e.g., Na₂CO₃, K₂CO₃) | Biaryl or Heteroaryl-aryl compound | newdrugapprovals.orgambeed.com |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Biaryl or Alkylated/Vinylated arene | ambeed.com |

Stereochemical Aspects of Reactions

The molecule this compound is achiral as it possesses a plane of symmetry. However, its reactions can lead to the formation of chiral products, introducing stereochemical considerations into the synthetic pathway.

A primary example involves nucleophilic addition to the carbonyl carbon of the formyl group. The aldehyde's carbonyl carbon is prochiral. Attack by a nucleophile, such as a Grignard reagent or an organolithium compound, transforms the trigonal planar aldehyde into a tetrahedral secondary alcohol, creating a new stereocenter. For instance, the reaction of this compound with ethynylmagnesium bromide results in the formation of a chiral propargyl alcohol epo.org. In the absence of any chiral influence (such as a chiral catalyst, reagent, or solvent), the nucleophilic attack will occur from either face of the planar aldehyde with equal probability. This results in the formation of a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. The control of stereochemistry in such reactions to favor one enantiomer over the other would require the application of asymmetric synthesis strategies.

Iv. Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Bromo-3-formylbenzonitrile, the key techniques are ¹H NMR and ¹³C NMR, which provide information about the proton and carbon environments, respectively.

The ¹H NMR spectrum of this compound provides distinct signals for each of the aromatic protons and the aldehyde proton, confirming the substitution pattern on the benzene (B151609) ring. Experimental data recorded in deuterochloroform (CDCl₃) at 400 MHz shows four distinct signals.

The most downfield signal is attributed to the aldehyde proton (H-C=O), which is highly deshielded by the electronegative oxygen atom. The three aromatic protons appear in the region typical for substituted benzene rings, with their specific chemical shifts and coupling patterns determined by the electronic effects of the bromo, formyl, and cyano substituents.

The proton ortho to the formyl group (H-2) is expected to be significantly deshielded. The proton ortho to the bromo group (H-5) and the proton ortho to the cyano group (H-6) also exhibit shifts influenced by these groups. The observed multiplicities (splitting patterns) arise from spin-spin coupling with neighboring protons.

Detailed assignments from experimental data are presented below.

Interactive Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C=O (Aldehyde) | 10.35 | Doublet (d) | 0.6 |

| H-2 | 8.18 | Doublet of Doublets (dd) | 2.1, 0.5 |

| H-5 | 7.86 - 7.79 | Multiplet (m) | - |

| H-6 | 7.74 - 7.65 | Multiplet (m) | - |

Data obtained in CDCl₃ at 400 MHz.

While specific experimental ¹³C NMR data for this compound is not detailed in the reviewed literature, the expected chemical shifts can be predicted based on the structure. The spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule.

The carbon of the aldehyde group (C=O) is expected to appear significantly downfield, typically in the 185-195 ppm range. The carbon of the nitrile group (C≡N) would appear around 115-120 ppm. The six aromatic carbons would have signals in the approximate range of 110-145 ppm. The carbon atom attached to the bromine (C-Br) would be found in the lower end of this aromatic region, while the carbons adjacent to the electron-withdrawing formyl and cyano groups would be shifted further downfield.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| C-CN (ipso-carbon to nitrile) | 110 - 115 |

| C-CHO (ipso-carbon to formyl) | 135 - 140 |

| C-Br (ipso-carbon to bromo) | 125 - 130 |

| Aromatic C-H | 130 - 145 |

| C≡N (Nitrile) | 115 - 120 |

Specific 2D NMR experimental data for this compound are not available in the surveyed literature. However, these techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons, confirming the connectivity of the aromatic protons (e.g., H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence) would be used to identify which protons are directly attached to which carbon atoms, correlating the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary (non-protonated) carbons, such as the carbons bonded to the bromine, nitrile, and formyl groups, by observing their correlations with nearby protons.

Vibrational Spectroscopy

Detailed experimental FT-IR spectra for this compound are not provided in the available literature. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule. The spectrum would be dominated by strong absorptions corresponding to the C=O stretch of the aldehyde and the C≡N stretch of the nitrile.

Interactive Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aldehyde (CHO) | ~2850 and ~2750 | Medium |

| C≡N Stretch | Nitrile | 2240 - 2220 | Strong, Sharp |

| C=O Stretch | Aldehyde | 1715 - 1695 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-H Bending | Aromatic Ring | 900 - 675 | Medium to Strong |

| C-Br Stretch | Bromo-Aromatic | 600 - 500 | Medium to Strong |

As with FT-IR, specific experimental FT-Raman data for this compound is not found in the reviewed literature. FT-Raman spectroscopy is complementary to FT-IR. Vibrations that are symmetric and involve a change in polarizability give rise to strong Raman signals. Therefore, the C≡N and aromatic ring stretching vibrations are expected to be particularly intense in the FT-Raman spectrum. The C=O stretch, while strong in the IR, is typically of medium intensity in the Raman spectrum.

Interactive Table 4: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C≡N Stretch | Nitrile | 2240 - 2220 | Strong |

| C=O Stretch | Aldehyde | 1715 - 1695 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Strong |

| Ring Breathing | Aromatic Ring | ~1000 | Strong |

| C-Br Stretch | Bromo-Aromatic | 600 - 500 | Strong |

Vibrational Assignment and Analysis (e.g., Potential Energy Distribution)

A complete vibrational assignment based on Potential Energy Distribution (PED) analysis for this compound is not available in the reviewed scientific literature. A comprehensive study detailing the theoretical and experimental FT-IR and FT-Raman spectra, which would be necessary to assign specific vibrational modes (e.g., C-H stretching, C=O stretching, C≡N stretching, C-Br stretching, and various bending modes) to observed spectral bands, has not been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Maxima

Specific data regarding the UV-Vis absorption maxima (λmax) for this compound are not documented in the available research. Consequently, an analysis of its specific electronic transitions (such as π→π* or n→π*) is not possible.

Solvent Effects on UV-Vis Spectra

There are no published studies examining the effect of different solvents on the UV-Vis spectrum of this compound. Therefore, information on solvatochromic shifts (bathochromic or hypsochromic) as a function of solvent polarity is unavailable.

Mass Spectrometry (MS)

Fragmentation Pathways

A detailed analysis of the mass spectrometry fragmentation pathways for this compound has not been reported. Elucidating these pathways would require experimental data, typically from techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), to identify the characteristic fragment ions and propose the mechanisms of their formation.

High-Resolution Mass Spectrometry (HRMS)

While the use of HRMS has been mentioned in the context of a reaction involving this compound, specific high-resolution mass data that would confirm its exact mass and elemental composition is not provided in the accessible literature.

X-ray Crystallography

Detailed structural elucidation of this compound through X-ray crystallography has not been reported in the reviewed literature. Typically, this section would provide in-depth information on the compound's crystal system, space group, and unit cell dimensions, derived from single-crystal X-ray diffraction experiments.

Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be provided. Such an analysis would typically detail the various non-covalent forces that govern the supramolecular assembly of the molecules in the crystal. These interactions can include:

Hydrogen Bonding: While the this compound molecule does not possess strong hydrogen bond donors, weak C-H···O or C-H···N interactions involving the aldehyde and nitrile groups, respectively, could play a role in the crystal packing.

Halogen Bonding: The bromine atom in the molecule could act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules, such as the oxygen of the formyl group or the nitrogen of the nitrile group. This type of interaction is a significant directional force in crystal engineering.

π-π Stacking: The aromatic nature of the benzene ring suggests the possibility of π-π stacking interactions, where the electron-rich aromatic systems of neighboring molecules align, contributing to the stability of the crystal lattice.

A complete understanding of these interactions for this compound awaits the successful growth of single crystals suitable for X-ray diffraction analysis and the subsequent publication of its crystal structure.

V. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties by solving the Schrödinger equation. For a molecule such as 4-bromo-3-formylbenzonitrile, these calculations can elucidate its geometry, electronic structure, and energetic stability.

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. This approach is instrumental in predicting the optimized geometry, vibrational frequencies, and electronic properties of organic molecules.

For substituted benzonitriles, DFT studies often employ hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Such calculations help in understanding how the bromo and formyl substituents influence the electron distribution and reactivity of the benzonitrile (B105546) core.

Table 1: Representative Applications of DFT in Analyzing Substituted Benzonitriles

| Property Investigated | Typical DFT Functional | Insights Gained |

|---|---|---|

| Geometric Optimization | B3LYP | Predicts bond lengths, bond angles, and dihedral angles in the ground state. |

| Vibrational Frequencies | B3LYP | Correlates calculated vibrational modes with experimental IR and Raman spectra. |

| Electronic Properties | B3LYP, M06-2X | Determines dipole moment, polarizability, and molecular orbital energies. |

This table is illustrative of how DFT is applied to similar compounds, as specific data for this compound is not available.

Ab initio methods are calculations derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding molecular orbitals. However, HF does not fully account for electron correlation, which can be a limitation.

To improve upon the HF method, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are used. MP2 incorporates electron correlation effects, leading to more accurate predictions of molecular energies and properties. These methods, while more computationally intensive than DFT, are valuable for benchmarking and for systems where DFT may not be as reliable. For a molecule like this compound, MP2 calculations could provide a more refined understanding of its electronic structure and intermolecular interactions.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost.

For molecules containing heavy atoms like bromine, it is crucial to use basis sets that can adequately describe the core and valence electrons. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for organic molecules. This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) to describe anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron distributions. The selection of an appropriate basis set is a critical step in any computational study and is often validated by comparing calculated results with experimental data where available.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties. The frontier molecular orbitals, in particular, play a key role in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

In this compound, the distribution of the HOMO and LUMO would be influenced by the electron-withdrawing nature of the nitrile and formyl groups and the halogen-bonding and inductive effects of the bromine atom. A computational analysis would likely show the HOMO localized on the aromatic ring and the bromine atom, while the LUMO would be expected to have significant contributions from the electron-deficient formyl and nitrile groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule. The energy of the lowest-energy electronic transition can be approximated by the HOMO-LUMO gap. Intramolecular charge transfer (ICT) is another phenomenon that can be studied through HOMO-LUMO analysis. In molecules with both electron-donating and electron-withdrawing groups, electronic transitions can involve the movement of electron density from the part of the molecule associated with the HOMO to the part associated with the LUMO. For this compound, such an analysis would provide insight into its electronic transitions and potential applications in materials science.

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance for this compound (Hypothetical) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relates to the chemical reactivity, kinetic stability, and electronic spectra. |

This table presents conceptual information as specific calculated values for this compound are not available in the cited literature.

Reactivity Descriptors

Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are crucial for predicting how a molecule will interact with other chemical species. They help in identifying the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Fukui Functions

Fukui functions are used to describe the change in electron density at a specific point in a molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).

Detailed calculations of Fukui functions for this compound have not been reported in the searched scientific literature. A hypothetical analysis would involve calculating the condensed Fukui functions for each atom to rank their susceptibility to different types of chemical attack, providing valuable guidance for synthetic chemists.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It highlights regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

For this compound, an MEP analysis would be expected to show a significant negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the formyl group, indicating these as likely sites for electrophilic interaction. Conversely, positive potential regions would be anticipated around the hydrogen atoms. Specific MEP maps and calculated potential values for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and unfilled orbitals, which are key to understanding molecular stability and reactivity.

An NBO analysis of this compound would quantify the stabilization energies associated with electron delocalization from lone pairs or bonding orbitals into antibonding orbitals. This would reveal the electronic effects of the bromo, formyl, and nitrile substituents on the benzene (B151609) ring. However, no published NBO analysis specific to this molecule could be located.

Spectroscopic Property Predictions

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as NMR and vibrational spectra. These predictions serve as a powerful tool for confirming molecular structure and understanding vibrational modes.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO method)

Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. Comparing these calculated shifts with experimental data is a standard procedure for structure verification.

A theoretical NMR study on this compound would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. These predictions would be influenced by the electron-withdrawing effects of the formyl and nitrile groups and the inductive/resonance effects of the bromine atom. No such theoretical NMR data for this compound were found in the literature.

Predicted Vibrational Frequencies and Intensities

Computational methods are used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes (stretching, bending, etc.) to the experimental spectral bands.

While a complete theoretical vibrational analysis for this compound is not available, such a study would predict the frequencies for key functional groups. For instance, the characteristic C≡N stretching frequency of the nitrile group and the C=O stretching frequency of the formyl group would be calculated. These theoretical values could then be compared with experimental IR data to assess the accuracy of the computational model.

Simulated UV-Vis Spectra (e.g., TD-DFT)

No specific studies detailing the simulated UV-Vis spectrum of this compound using Time-Dependent Density Functional Theory (TD-DFT) were found. Such a study would typically involve calculating the electronic absorption properties, including maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of electronic transitions (e.g., HOMO→LUMO).

Molecular Dynamics Simulations

There is no available research on molecular dynamics simulations performed specifically for this compound. This type of study would provide insights into the compound's dynamic behavior, intermolecular interactions, and conformational analysis in various environments.

Non-linear Optical (NLO) Properties

While the influence of bromo and cyano functional groups on the NLO properties of aromatic systems has been investigated in a general context, specific theoretical calculations or experimental measurements of the polarizability (α), first hyperpolarizability (β), or second hyperpolarizability (γ) for this compound are not documented in the searched sources.

Due to the absence of specific research data for this compound in these advanced computational areas, a detailed article with data tables as requested cannot be generated at this time.

Vi. Applications of 4 Bromo 3 Formylbenzonitrile in Advanced Materials and Catalysis

Building Block for Complex Organic Scaffolds

The distinct reactivity of each functional group on the 4-bromo-3-formylbenzonitrile backbone allows for its strategic incorporation into larger, more complex molecular architectures. The aldehyde is a key participant in condensation reactions, the nitrile can be hydrolyzed or converted into other nitrogen-containing groups, and the bromine atom serves as a handle for cross-coupling reactions.

The electrophilic nature of the aldehyde and the presence of the nitrile and bromo groups make this compound a potent precursor for a variety of heterocyclic structures. Although direct, single-step syntheses of specific heterocycles from this starting material are context-dependent, the functional groups enable numerous classical synthetic transformations. For instance, brominated aromatic aldehydes are known laboratory precursors for the synthesis of quinazolinones, which exhibit a range of biological activities, including antitumor properties. nih.govresearchgate.net Similarly, the formyl group can react with binucleophiles, such as substituted hydrazines or ureas, to form pyridazine (B1198779) or pyrimidine (B1678525) rings, respectively. The bromo-substituent on the resulting heterocyclic core can then be used for further elaboration through palladium-catalyzed cross-coupling reactions, allowing for the introduction of additional molecular complexity. ossila.com This stepwise approach provides a pathway to highly functionalized and diverse heterocyclic systems.

The formyl group of this compound is particularly well-suited for the synthesis of tetrapyrrolic macrocycles, a class of compounds central to photochemistry and materials science.

BODIPY Dyes: The synthesis of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes typically involves an acid-catalyzed condensation of an aldehyde with two equivalents of a pyrrole (B145914) derivative, followed by oxidation and complexation with boron trifluoride. researchgate.net Using this compound as the aldehyde precursor introduces a (4-bromo-3-cyano)phenyl moiety at the meso-position of the BODIPY core. nih.gov This substituent provides two additional functional groups (bromo and cyano) on the periphery of the dye, which can be used for post-synthetic modification or to tune the photophysical properties of the fluorophore. nih.govresearchgate.net

Porphyrins: Porphyrins, characterized by their macrocyclic structure of four pyrrole rings linked by methine bridges, are fundamental in various biological and technological processes. nih.gov The standard synthesis often involves the condensation of aldehydes and pyrrole. This compound can serve as the aldehyde component in reactions like the Lindsey synthesis to produce meso-substituted porphyrins. nih.gov This would result in a porphyrin decorated with up to four (4-bromo-3-cyano)phenyl groups, creating a robust scaffold for applications in catalysis, sensing, and photodynamic therapy. nih.govresearchgate.net

Corroles: Corroles are structural analogs of porphyrins, missing one of the methine bridges, and are also synthesized from aldehyde and pyrrole precursors. nih.gov The use of this compound in corrole (B1231805) synthesis would yield macrocycles with unique electronic properties conferred by the electron-withdrawing nitrile group and the heavy bromine atom, influencing their performance as photosensitizers and ligands. nih.gov

Table 1: Applications of this compound as a Synthetic Building Block

| Target Scaffold | Key Reactive Site | Typical Reaction Type | Potential Outcome |

|---|---|---|---|

| Heterocycles (e.g., Quinazolines, Pyrimidines) | Formyl, Bromo, Cyano | Condensation, Cyclization, Cross-Coupling | Functionalized aromatic N-heterocycles |

| BODIPY Dyes | Formyl Group | Acid-catalyzed condensation with pyrroles | Meso-substituted fluorescent dyes with handles for further modification |

| Porphyrins | Formyl Group | Condensation with pyrrole (e.g., Lindsey or Adler-Longo method) | Highly substituted porphyrin systems for catalysis and sensing |

| Corroles | Formyl Group | Condensation with pyrrole | Tripyrrolic macrocycles with tunable electronic properties |

Development of Functional Molecules

The structural motifs derived from this compound are integral to the development of materials with tailored optical and electronic functions.

The macrocyclic compounds described above, such as porphyrins and BODIPY derivatives, are intensely colored and form the basis of many synthetic dyes and pigments. The incorporation of the this compound unit allows for fine-tuning of their absorption and emission characteristics. The electron-withdrawing nature of the nitrile group can modulate the electronic structure of the chromophore, often leading to shifts in the absorption spectra. The bromo and cyano groups also serve as points of attachment for other moieties, enabling the synthesis of a diverse library of colors from a single core structure.

Fluorescent Materials: BODIPY dyes synthesized from this compound are expected to be highly fluorescent. nih.govresearchgate.net The rigid, conjugated core of the BODIPY system leads to high fluorescence quantum yields and sharp emission peaks. researchgate.net Furthermore, the aldehyde and nitrile functionalities of the parent compound can be used in other condensation reactions, such as the Knoevenagel condensation, to produce fluorescent materials like cyanostilbene derivatives. rsc.org

Phosphorescent Materials: The presence of a bromine atom in the molecular structure is a key feature for designing organic phosphorescent materials. The "heavy atom effect" of bromine enhances spin-orbit coupling, which facilitates the normally forbidden intersystem crossing from the excited singlet state to the triplet state. elsevierpure.com This process is a prerequisite for phosphorescence. Research on a closely related compound, 4-bromo-3-fluorobenzonitrile, has demonstrated its use in preparing carbazole-based dyes that exhibit persistent room-temperature phosphorescence (RTP) with high quantum yields. ossila.com This establishes a strong precedent for the use of this compound in creating novel, purely organic phosphors for applications in OLEDs, bio-imaging, and anti-counterfeiting technologies. elsevierpure.com

Benzonitrile (B105546) derivatives are a cornerstone in the field of liquid crystals due to their rod-like shape and large dipole moment, which facilitate the formation of ordered mesophases. alfa-chemistry.comacs.org The rigid phenyl core of this compound, combined with the strong dipole of the nitrile group, provides the essential characteristics for a liquid crystal precursor. nih.gov The bromo and formyl groups further influence the molecule's polarity, steric profile, and intermolecular interactions, all of which are critical parameters for controlling the type and temperature range of liquid crystalline phases. The development of materials that combine these liquid crystalline properties with the fluorescence or phosphorescence discussed previously opens avenues for advanced optoelectronic devices, including responsive displays and sensors.

Table 2: Functional Materials Derived from this compound

| Material Type | Crucial Structural Feature from Precursor | Potential Application Area |

|---|---|---|

| Fluorescent Dyes | Formyl group for BODIPY/cyanostilbene synthesis | Bio-imaging, Sensors, Organic LEDs |

| Phosphorescent Materials | Bromo substituent (heavy atom effect) | OLED displays, Anti-counterfeiting, Safety signage |

| Liquid Crystals | Rigid benzonitrile core, polar functional groups | Displays, Smart windows, Optical switches |

| Optoelectronic Materials | Combination of conjugated systems and functional handles | Organic transistors, Photovoltaics, Data storage |

Role in Catalytic Systems

This compound serves as a versatile building block in the design and synthesis of sophisticated catalytic systems. The presence of three distinct functional groups—an aldehyde, a bromo substituent, and a nitrile moiety—on a central benzene (B151609) ring provides multiple reactive sites for constructing complex molecular architectures with potential catalytic activities. These functional groups can be independently or concertedly modified to tailor the steric and electronic properties of the final catalyst, making it a valuable precursor in both metal-catalyzed reactions and organocatalysis.

Ligand Design for Metal-Catalyzed Reactions

The aldehyde group in this compound is a key feature that allows for its use in the design of ligands for metal-catalyzed reactions. Through Schiff base condensation with various primary amines, a wide array of imine-containing ligands can be synthesized. mdpi.comnih.gov These Schiff base ligands are adept at coordinating with a variety of transition metal ions, forming stable metal complexes. The catalytic performance of these complexes can be systematically tuned by altering the steric and electronic environment around the metal center, which is achieved by selecting appropriate amine precursors. nih.gov

The bromo and nitrile substituents on the aromatic backbone of the ligand also play a significant role. The electron-withdrawing nature of the nitrile group can influence the Lewis acidity of the coordinated metal ion, thereby affecting its catalytic activity. The bromo group offers a site for post-synthetic modification via cross-coupling reactions, enabling the introduction of further functionalities or the creation of multidentate or bridging ligands for polynuclear metal complexes.

Although specific research detailing the catalytic use of metal complexes derived directly from this compound is not extensively documented, the broader family of substituted bromo-salicylaldehyde Schiff base complexes has demonstrated significant catalytic activity in various organic transformations. This suggests the potential for this compound-derived ligands in similar catalytic applications.

| Amine Precursor | Potential Schiff Base Ligand | Potential Metal Complex | Potential Catalytic Application |

|---|---|---|---|

| Substituted Anilines | N-((4-bromo-2-cyanophenyl)methylene)arylamines | Pd(II), Cu(II), Ni(II) | Carbon-carbon cross-coupling reactions (e.g., Suzuki, Heck) |

| Ethylenediamine | N,N'-bis((4-bromo-2-cyanophenyl)methylene)ethane-1,2-diamine | Mn(III), Co(II), Fe(III) | Oxidation reactions (e.g., epoxidation of alkenes) |

| Chiral Amino Alcohols | Chiral imino-alcohols | Ti(IV), Zn(II), Cu(II) | Asymmetric synthesis (e.g., enantioselective additions to aldehydes) |

Precursor for Organocatalysts

The utility of this compound extends beyond coordination chemistry into the realm of organocatalysis, where reactions are catalyzed by small organic molecules. The aldehyde functionality is a versatile starting point for the synthesis of various classes of organocatalysts.

A significant application lies in the preparation of N-heterocyclic carbene (NHC) precursors. The aldehyde can be condensed with a diamine, followed by cyclization and subsequent deprotonation to yield an NHC. The electronic nature of the NHC, a key determinant of its catalytic activity, can be influenced by the bromo and nitrile substituents on the aromatic ring. While the direct synthesis of NHCs from this compound has not been explicitly reported, the general synthetic routes to NHCs are well-established. acs.org

Furthermore, the aldehyde group can be transformed into other catalytically relevant functionalities. For example, reductive amination can lead to the formation of secondary or tertiary amines, which are themselves important organocatalysts for a variety of transformations, including Michael additions and aldol (B89426) reactions. The multifunctionality of this compound provides a platform for the development of novel organocatalysts with potentially unique reactivity and selectivity profiles.

| Organocatalyst Class | Key Synthetic Transformation | Catalytically Active Moiety | Potential Application |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) Precursors | Condensation with diamines and cyclization | Imidazolium or triazolium salt | Benzoin condensation, Stetter reaction, acylation |

| Chiral Amines | Reductive amination with a chiral amine | Secondary or tertiary amine | Asymmetric conjugate additions, aldol reactions |

| Iminium Catalysts | Condensation with a primary amine catalyst | Iminium ion (formed in situ) | Diels-Alder reactions, Friedel-Crafts alkylations |

Vii. Biological and Medicinal Chemistry Research Applications

Intermediate in Drug Discovery and Development

The trifunctional nature of 4-bromo-3-formylbenzonitrile makes it a significant intermediate in the pipeline of drug discovery and development. researchgate.netnih.gov Its structural framework is incorporated into more complex molecules designed to interact with biological targets.

The bromo-benzonitrile scaffold is a key component in the synthesis of various Active Pharmaceutical Ingredients (APIs). ossila.com While specific examples starting directly from this compound are proprietary or less documented in public literature, the utility of closely related intermediates highlights its potential. For instance, the synthesis of Febuxostat, a drug used for treating gout, involves a key intermediate, 3-bromo-4-isobutyloxyphenyl carbothioamide, which is synthesized from a substituted bromobenzonitrile derivative. researchgate.net The bromo-substituent on such compounds is particularly useful for palladium-catalyzed cross-coupling reactions, a common strategy in API synthesis. ossila.com This demonstrates the role of the bromo-benzonitrile core in building the molecular complexity required for pharmaceutical activity.

Table 1: Examples of APIs Synthesized from Related Bromo-Benzonitrile Intermediates

| Intermediate Class | Synthetic Reactions Involved | Resulting API | Therapeutic Area |

| Substituted Bromobenzonitriles | Bromination, Oxyalkylation, Thioamidation | Febuxostat | Gout/Hyperuricemia |

| 4-Bromo-3-fluorobenzonitrile | Stille Coupling, Conversion of Nitrile to Amidine | Bichalcophene fluorobenzamidines | Antimutagenic |

Modification of Biological Activity through Derivatization

Derivatization is a key strategy in medicinal chemistry to fine-tune the biological activity of a lead compound. The functional groups on this compound serve as handles for such modifications. The aldehyde group can be readily converted into other functionalities or used in condensation reactions, while the bromine atom is a prime site for introducing new molecular fragments via cross-coupling reactions.

For example, in a study involving the related compound N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, the bromine atom was utilized in Suzuki cross-coupling reactions with various aryl boronic acids. mdpi.com This process yielded a series of arylated derivatives, each with a different substituent at the position of the original bromine. The subsequent biological evaluation of these derivatives revealed that these structural modifications led to a range of antibacterial and enzyme-inhibiting activities, demonstrating how derivatization of the bromo-phenyl core can modulate biological function. mdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. mdpi.com By systematically modifying a molecule like this compound and assessing the biological effects of its derivatives, chemists can identify the key structural features responsible for its therapeutic action.

The design and synthesis of analogs based on the this compound scaffold involve targeted chemical reactions to explore the chemical space around the core structure. The bromine atom is particularly amenable to Suzuki coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups. mdpi.com The formyl group can be used in reactions like Wittig olefination, reductive amination, or condensation with active methylene (B1212753) compounds to generate diverse sets of analogs. For instance, a general strategy for creating analogs from a bromo-substituted phenyl compound involved reacting it with different aryl boronic acids using a palladium catalyst to produce a library of derivatives for biological screening. mdpi.com

The nature and position of substituents on a drug molecule can have a profound impact on its biological activity. Research on related bromo-substituted heterocyclic compounds has shown that the presence of a bromine atom can enhance cytotoxic activity and selectivity against cancer cell lines. researchgate.net In studies on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, replacing the bromine with different aryl groups significantly altered their efficacy. mdpi.com For example, the introduction of a 4-formylphenyl group resulted in a compound with potent antibacterial activity against extensively drug-resistant Salmonella Typhi and strong alkaline phosphatase inhibitory action. mdpi.com This highlights how modifications at the bromine position can directly influence the interaction of the molecule with its biological target.

Pharmacological Investigations of Derivatives

Once synthesized, derivatives of a parent scaffold like this compound undergo pharmacological investigations to determine their therapeutic potential. These studies assess their activity in various biological assays.

Derivatives of the related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide scaffold were subjected to such investigations. mdpi.com Their antibacterial properties were tested against clinically isolated, extensively drug-resistant Salmonella Typhi. Furthermore, their potential as enzyme inhibitors was evaluated against alkaline phosphatase. The results showed that specific substitutions led to potent biological effects, with one derivative emerging as the most effective antibacterial agent and another as the most potent enzyme inhibitor in the series. mdpi.com Similarly, studies on novel spiro pyrrolo[3,4-d]pyrimidine derivatives revealed potent anti-inflammatory activity through the inhibition of COX-1 and COX-2 enzymes. semanticscholar.org These investigations are crucial for identifying promising drug candidates for further development.

Table 2: Pharmacological Activity of Synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

| Compound ID | Substituent Introduced via Suzuki Coupling | Antibacterial Activity (MIC in mg/mL vs. XDR S. Typhi) | Alkaline Phosphatase Inhibition (IC50 in µM) |

| 5a | Phenyl | 12.5 | 1.834 ± 0.05 |

| 5b | 4-Methylphenyl | 12.5 | 1.956 ± 0.04 |

| 5c | 4-Methoxyphenyl | 25 | 2.126 ± 0.03 |

| 5d | 4-Formylphenyl | 6.25 | 1.469 ± 0.02 |

Data sourced from a study on related pyrazine (B50134) carboxamides. mdpi.com

Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound are not prominent, its role as a precursor aldehyde in synthesizing novel antibacterial agents has been explored. Research into carbene-catalyzed reactions has shown that various aldehyde precursors can be used to create multisubstituted arenes. acs.org Many of these resulting products have demonstrated significant antibacterial activity against plant pathogens such as Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzae (Xoo). acs.org Some of these synthesized compounds exhibited inhibitory effects that were superior or comparable to commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper, highlighting the potential of aldehyde-derived scaffolds in developing new agents for crop protection. acs.org

Antitumor and Anticancer Activity

The aldehyde functionality of this compound makes it a valuable building block for synthesizing compounds with potential anticancer properties. One area of research has been the development of 3-benzylidene isatin (B1672199) derivatives. The bromo-substitution on such molecules has been noted to potentially enhance cytotoxic activity and selectivity. nih.gov In this context, the aldehyde group of a compound like this compound can react with an isatin derivative through an aldol (B89426) condensation to form the active 3-benzylidene structure. These derivatives have been evaluated against various human tumor cell lines, including K562 (leukemia) and HepG2 (liver cancer), to determine their anticancer efficacy. nih.gov

Antiviral and Anti-AIDS Activity

A review of available scientific literature indicates a lack of significant research into the direct antiviral or anti-HIV activity of this compound or its immediate derivatives. While numerous classes of compounds are investigated for anti-HIV properties, such as isoquinoline-based antagonists, pyrazolo[4,3-d]isoxazoles, and DCK lactam analogues, current research does not establish a synthetic link to this compound as a key intermediate for these specific agents. mdpi.comnih.govrsc.org

Anti-inflammatory and Analgesic Properties

There is limited to no available research focusing on the anti-inflammatory or analgesic properties of this compound or compounds directly derived from it. While other brominated benzaldehyde (B42025) compounds, such as 3-Bromo-4,5-dihydroxybenzaldehyde, have been investigated for anti-inflammatory effects, these findings are not directly applicable to this compound due to significant structural differences. nih.gov

Other Biological Activities (e.g., antihypertensive, diuretic, acaricidal, antifungal, anticonvulsant, antioxidant, antithelmintic, hypnotic)

This compound has been utilized as an intermediate in the synthesis of compounds with potential for various other biological activities, most notably in the areas of antihypertensive and antifungal research.

Antihypertensive Activity : A key application of this compound is as a starting material in the synthesis of novel biphenyl (B1667301) sulfonamide compounds. These compounds are designed to act as dual angiotensin and endothelin receptor antagonists, which are targets for the treatment of hypertension.

Antifungal Activity : The compound is a potential precursor for complex heterocyclic systems that have shown antifungal properties. For instance, synthetic pyrrolo[1,2-a]quinoline (B3350903) derivatives containing a bromo-substituent have been evaluated for their activity against the fungal pathogen Candida albicans. mdpi.com Several of these derivatives demonstrated significant inhibitory potential at low concentrations. mdpi.com

| Derivative Code | Minimum Inhibitory Concentration (MIC) vs. C. albicans (µg/mL) |

| BQ-06 | 0.4 |

| BQ-07 | 0.4 |

| BQ-08 | 0.4 |

| BQ-01 | 0.8 |

| BQ-03 | 0.8 |

| BQ-05 | 0.8 |

| BQ-04 | 1.6 |

| BQ-02 | 12.5 |

| Fluconazole (Standard) | 30.0 |

Data sourced from in vitro screening of novel pyrrolo[1,2-a]quinoline derivatives. mdpi.com

Anticonvulsant Activity : Research into anticonvulsant agents has explored aryl semicarbazones, including 4-bromobenzaldehyde (B125591) semicarbazone, which demonstrated activity in preclinical models. nih.gov However, this compound is structurally distinct from this compound as it lacks the nitrile group. There is no significant research linking this compound derivatives to anticonvulsant activity.